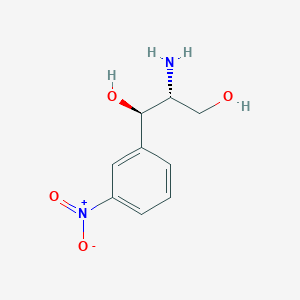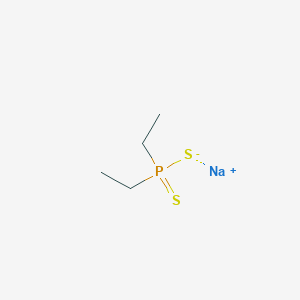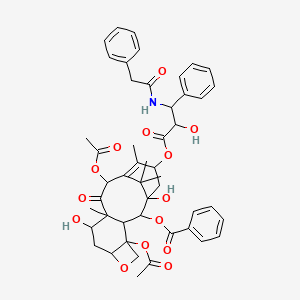
(1R,2R)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol, commonly known as ANP, is a synthetic molecule that has been extensively studied for its potential applications in scientific research. ANP is a chiral compound, meaning that it exists in two mirror-image forms, and has been shown to possess a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of ANP is complex and not fully understood. ANP has been shown to interact with a variety of molecular targets, including ion channels, receptors, and enzymes. Some of the specific targets of ANP include the NMDA receptor, the AMPA receptor, and the potassium channel Kv1.3. ANP has been shown to modulate the activity of these targets in a variety of ways, including allosteric modulation, direct binding, and inhibition.
Biochemical and physiological effects:
ANP has been shown to possess a range of biochemical and physiological effects, including modulation of ion channel activity, induction of apoptosis, and inhibition of cell proliferation. ANP has also been shown to have anti-inflammatory effects, and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ANP for lab experiments is its specificity and potency. ANP has been shown to selectively modulate the activity of ion channels and receptors, making it a useful tool for studying the functions of these targets. However, one limitation of ANP is its potential toxicity, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on ANP. One area of interest is the development of novel drugs based on the structure of ANP. Another area of interest is the investigation of the potential therapeutic applications of ANP in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms of action of ANP and its effects on different molecular targets.
Métodos De Síntesis
The synthesis of ANP involves several steps, including the protection of the nitro group, the reduction of the nitro group to an amino group, and the resolution of the resulting mixture of enantiomers. One commonly used method for the synthesis of ANP involves the use of L-tartaric acid as a resolving agent.
Aplicaciones Científicas De Investigación
ANP has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, ANP has been shown to modulate the activity of ion channels and receptors, and has been used as a tool to study the mechanisms of synaptic transmission. In cancer research, ANP has been investigated for its potential anti-tumor effects, and has been shown to induce apoptosis in cancer cells. In drug discovery, ANP has been used as a lead compound for the development of novel drugs targeting ion channels and receptors.
Propiedades
IUPAC Name |
(1R,2R)-2-amino-1-(3-nitrophenyl)propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-2-1-3-7(4-6)11(14)15/h1-4,8-9,12-13H,5,10H2/t8-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDYKEPZTXLKNN-RKDXNWHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])[C@H]([C@@H](CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(Sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one](/img/structure/B1144557.png)

